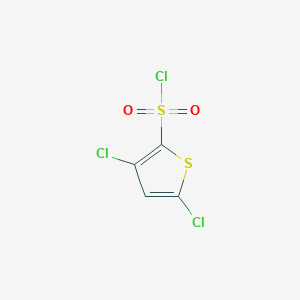

3,5-Dichlorothiophene-2-sulfonyl chloride

Description

Contextualization within Organosulfur Chemistry

Organosulfur chemistry is a vast and integral part of organic chemistry, with sulfur-containing compounds playing crucial roles in medicinal chemistry, materials science, and agrochemicals. Thiophene (B33073) and its derivatives are of particular importance due to the unique electronic properties of the thiophene ring, which can influence the biological activity and physical properties of the molecules in which it is incorporated. Sulfonyl chlorides, in general, are highly reactive electrophiles, readily undergoing nucleophilic substitution at the sulfur atom. This reactivity makes them key reagents for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing functional groups.

Significance of Halogenated Thiophene Scaffolds in Organic Synthesis

The introduction of halogen atoms onto the thiophene ring significantly modifies its chemical reactivity and provides handles for further functionalization. Halogenated thiophenes are versatile precursors in a multitude of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, which are fundamental for the construction of complex organic molecules. The position and number of halogen substituents on the thiophene ring direct the regioselectivity of these reactions, allowing for the synthesis of a wide array of substituted thiophenes with tailored properties. These halogenated scaffolds are prevalent in pharmaceuticals, organic electronics, and polymers.

Overview of Research Trajectories for 3,5-Dichlorothiophene-2-sulfonyl chloride

Direct and detailed research findings specifically for this compound are notably scarce in publicly available scientific literature. A search in the PubChem database confirms its chemical structure but also notes the absence of literature data. uni.lu Consequently, much of the understanding of this compound is inferred from the study of its isomers and related halogenated thiophene sulfonyl chlorides. Research in this area generally focuses on the development of synthetic methodologies for their preparation and their utility as building blocks for more complex molecules with potential applications in various fields of chemistry.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4HCl3O2S2 |

|---|---|

Molecular Weight |

251.5 g/mol |

IUPAC Name |

3,5-dichlorothiophene-2-sulfonyl chloride |

InChI |

InChI=1S/C4HCl3O2S2/c5-2-1-3(6)10-4(2)11(7,8)9/h1H |

InChI Key |

HTZCYIZVUGIIAW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1Cl)S(=O)(=O)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3,5 Dichlorothiophene 2 Sulfonyl Chloride

Direct Chlorosulfonation Approaches

Direct chlorosulfonation involves the introduction of the chlorosulfonyl group (-SO₂Cl) onto a pre-existing dichlorothiophene scaffold in a single step. The success of this approach hinges on the choice of the starting isomer and the precise control of reaction conditions to achieve the desired regiochemistry. The logical precursor for the synthesis of 3,5-Dichlorothiophene-2-sulfonyl chloride via this method is 2,4-dichlorothiophene (B3031161), where electrophilic substitution at the C5 position yields the target compound.

The direct chlorosulfonation of aromatic and heteroaromatic compounds is a well-established transformation, but one that requires careful management due to the aggressive nature of the reagents typically employed. rsc.org The choice of chlorosulfonating agent is critical to maximizing yield and minimizing side-product formation.

Chlorosulfonic acid (ClSO₃H) is the most common and powerful reagent for this purpose. rsc.org The reaction is typically performed by adding the thiophene (B33073) substrate to an excess of chlorosulfonic acid at low temperatures (e.g., -10°C to 10°C) to control the highly exothermic nature of the reaction and prevent degradation or polymerization of the sensitive thiophene ring.

An alternative, milder reagent system is a 1:1 complex of N,N-dimethylformamide (DMF) and sulfuryl chloride (SO₂Cl₂). This complex serves as an effective chlorosulfonating agent for thiophenes that are sensitive to the harsh, acidic conditions of chlorosulfonic acid. The reaction often involves heating the thiophene derivative with the pre-formed complex, and it has been shown to provide yields comparable or superior to traditional methods for some thiophene derivatives.

Table 1: Reagents for Direct Chlorosulfonation of Thiophenes

| Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Chlorosulfonic Acid (ClSO₃H) | Excess reagent, low temperature (-10°C to 10°C) | High reactivity, cost-effective | Highly corrosive and hazardous, can cause substrate degradation |

| DMF-SO₂Cl₂ Complex | Pre-formed complex, often requires heating | Milder conditions, suitable for sensitive substrates | Requires preparation of the complex, potential for side reactions with DMF |

The primary challenge in the direct sulfonation of 2,4-dichlorothiophene is controlling the position of the incoming electrophile (the -SO₂Cl group). The substitution pattern on the thiophene ring is governed by the directing effects of the sulfur heteroatom and the two chlorine substituents.

Sulfur Heteroatom: The sulfur atom strongly activates the adjacent α-positions (C2 and C5) towards electrophilic attack.

Chlorine Substituents: Halogens are deactivating groups but act as ortho, para-directors. In 2,4-dichlorothiophene, the chlorine at C2 directs to C3, while the chlorine at C4 directs to C3 and C5.

Considering these factors, the C5 position is the most favored site for electrophilic substitution. It is an α-position, activated by the sulfur atom, and it is also the para position relative to the C2-chloro substituent and ortho to the C4-chloro substituent. Therefore, the chlorosulfonation of 2,4-dichlorothiophene is expected to predominantly yield 2,4-dichloro-5-thiophenesulfonyl chloride, which is named this compound according to IUPAC nomenclature rules that prioritize the principal functional group.

However, studies on related compounds, such as the sulfochlorination of 2,5-dichlorothiophene, have shown that mixtures of isomers can be formed. researchgate.net That reaction yielded a mixture of 5-chlorothiophene-2-sulfonamide (B1586055) and 4,5-dichlorothiophene-3-sulfonamide, demonstrating that substitution can occur at both α- and β-positions, sometimes accompanied by desulfonation or rearrangement. researchgate.net This suggests that the direct chlorosulfonation of 2,4-dichlorothiophene might also produce minor isomeric impurities that would necessitate careful purification.

Multi-step Synthetic Routes from Precursors

Multi-step syntheses offer greater control over regiochemistry, often providing a cleaner route to the desired isomer, albeit with an increase in the number of synthetic operations. beilstein-journals.org These routes typically involve the synthesis of a thiophene precursor with a functional group at the C2 position that can be subsequently converted into the sulfonyl chloride.

The key strategy in multi-step routes is the regioselective functionalization of the thiophene ring. A common and powerful method is metal-halogen exchange followed by quenching with an electrophile. For instance, 2,4,5-trichlorothiophene can be selectively metallated at the C2 position using n-butyllithium at low temperatures, followed by a reaction with carbon dioxide to introduce a carboxylic acid group. beilstein-journals.org This acid can then be a handle for further transformations.

Alternatively, building the thiophene ring from acyclic precursors with the desired substitution pattern already in place is another viable, though often more complex, strategy. organic-chemistry.org

Once a precursor with the correct substitution pattern is obtained, the sulfonyl chloride moiety can be installed.

One robust method involves the reaction of a 2-lithiated thiophene species with sulfur dioxide (SO₂). This forms a lithium sulfinate salt, which can then be subjected to oxidative chlorination using a chlorinating agent like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) to furnish the final sulfonyl chloride. organic-chemistry.org

Another widely used and versatile method is the Sandmeyer-type reaction. nih.govacs.org This approach begins with a 3,5-dichloro-2-aminothiophene precursor. The amino group is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). researchgate.net The resulting diazonium salt is then treated with sulfur dioxide in the presence of a copper(I) or copper(II) chloride catalyst, which facilitates the replacement of the diazonium group with the chlorosulfonyl group. nih.govacs.org This method is particularly valuable as it unambiguously defines the position of the sulfonyl chloride group.

Table 2: Comparison of Multi-Step Synthetic Routes

| Method | Starting Precursor | Key Steps | Advantages |

|---|

Green Chemistry Approaches in Synthesis

Traditional methods for synthesizing sulfonyl chlorides often rely on hazardous reagents and generate significant chemical waste. rsc.org Green chemistry principles aim to mitigate these issues by developing more environmentally benign processes.

The direct use of reagents like chlorosulfonic acid and thionyl chloride is problematic due to their high reactivity, corrosivity, and the release of HCl gas. rsc.org Green alternatives focus on replacing these harsh reagents with safer, more sustainable options. One prominent green strategy is the oxidative chlorination of thiols. If a 3,5-dichlorothiophene-2-thiol precursor could be synthesized, it could be converted to the sulfonyl chloride under milder, metal-free conditions. For example, an environmentally benign synthesis has been developed using ammonium (B1175870) nitrate (B79036) as a catalyst, an aqueous solution of HCl as the chlorine source, and oxygen as the terminal oxidant. rsc.org

Other methods avoid stoichiometric waste by using catalytic systems or reagents that produce less harmful byproducts. organic-chemistry.org For instance, bleach (sodium hypochlorite) has been used for the oxidative chlorosulfonation of S-alkyl isothiourea salts in a process that is both clean and economical. organic-chemistry.org The Sandmeyer reaction can also be made greener by conducting it in aqueous media, which minimizes the use of volatile organic solvents and allows the sulfonyl chloride product, which is often insoluble in water, to precipitate directly from the reaction mixture in high purity. researchgate.net Photocatalytic methods using heterogeneous catalysts are also emerging as a sustainable alternative to the classic copper-catalyzed Sandmeyer reaction for generating sulfonyl chlorides from diazonium salts. nih.govacs.org

Table 3: Traditional vs. Green Reagents for Sulfonyl Chloride Synthesis

| Transformation | Traditional Reagent(s) | Green Alternative(s) | Environmental Benefit |

|---|---|---|---|

| Chlorosulfonation | Chlorosulfonic Acid | DMF-SO₂Cl₂ Complex | Milder conditions, less corrosive |

| Conversion of Sulfonic Acid | Thionyl Chloride, POCl₃ | 2,4,6-Trichloro-1,3,5-triazine | Neutral conditions, avoids strong acids |

| Oxidative Chlorination | Aqueous Chlorine | O₂/NH₄NO₃/HCl, Bleach, Oxone/KCl | Avoids handling chlorine gas, uses safer oxidants |

| Sandmeyer Reaction | Copper salts in Acetic Acid | Copper salts in Water, Heterogeneous Photocatalysts | Reduces organic solvent waste, potential for catalyst recycling |

Scalability and Industrial Considerations in Productionmdpi.com

The transition from laboratory-scale synthesis to large-scale industrial production of this compound necessitates a focus on methodologies that are not only efficient and high-yielding but also safe, cost-effective, and environmentally sustainable. The primary route considered for industrial synthesis is the direct chlorosulfonation of a suitable dichlorothiophene precursor, a common and effective method for producing aryl sulfonyl chlorides. researchgate.net However, scaling this process introduces significant challenges that must be addressed through careful process design and engineering.

A key consideration in the industrial production of aryl sulfonyl chlorides is the choice between traditional batch processing and modern continuous manufacturing (flow chemistry). While batch production is well-established, continuous processes often offer superior control over reaction parameters, leading to improved safety, consistency, and spacetime yield. researchgate.netprepchem.com The highly exothermic nature of chlorosulfonation reactions, particularly when using aggressive reagents like chlorosulfonic acid, makes thermal management a critical safety concern. researchgate.net Continuous stirred-tank reactors (CSTRs) allow for more efficient heat dissipation and precise temperature control, mitigating the risk of runaway reactions that can occur in large batch reactors. prepchem.com

The handling of hazardous materials is another paramount concern. Chlorosulfonic acid is extremely corrosive and reacts violently with water. researchgate.net Industrial-scale facilities must be equipped with specialized corrosion-resistant reactors and infrastructure for the safe storage and transfer of such reagents. Furthermore, the off-gassing of corrosive vapors like hydrogen chloride (HCl) requires robust scrubbing systems to prevent environmental release and ensure worker safety. prepchem.com

Process optimization is crucial for maximizing yield and economic viability. Research into the scalable production of other aryl sulfonyl chlorides has demonstrated that adjusting reagent stoichiometry can have a significant impact on product yield. For instance, in a related process, increasing the equivalents of chlorosulfonic acid was shown to substantially improve the isolated yield of the desired sulfonyl chloride. researchgate.net

Table 1: Effect of Reagent Stoichiometry on Aryl Sulfonyl Chloride Yield

| Molar Equivalents of Chlorosulfonic Acid | Isolated Yield (%) |

|---|---|

| 3.0 | 67.3% |

| 5.0 | 87.7% |

This table is generated based on data for a structurally related aryl sulfonyl chloride synthesis and illustrates a key optimization parameter for the production of this compound. researchgate.net

The work-up and product isolation stages also present scalability challenges. Quenching the reaction mixture, typically done by adding it to ice or cold water, is highly exothermic and can be difficult to control on a large scale. researchgate.net Innovations in this area include the use of organic co-solvents during precipitation, which can lower the freezing point of the slurry and significantly reduce the volume of water required, thereby improving efficiency and reducing waste streams. researchgate.net

Table 2: Comparison of Batch vs. Continuous Manufacturing for Sulfonyl Chloride Production

| Feature | Batch Processing | Continuous Manufacturing (Flow Chemistry) |

|---|---|---|

| Safety | Higher risk due to large volumes of hazardous reagents and potential for thermal runaway. | Improved safety due to smaller reactor volumes, better heat transfer, and enhanced control. researchgate.netprepchem.com |

| Spacetime Yield | Limited by the time required for heating, cooling, and slow reagent addition. researchgate.net | Significantly higher due to steady-state operation and process intensification. researchgate.net |

| Consistency | Potential for batch-to-batch variability. | High consistency and reliability through automated process control. researchgate.net |

| Process Control | Manual or semi-automated control over parameters. | Automated feedback controllers for precise management of temperature, flow rates, and residence time. prepchem.com |

| Hazardous Off-gassing | Inconsistent rates of off-gassing can create hazardous operating conditions. researchgate.net | Consistent and manageable off-gassing, which is more easily contained and neutralized. prepchem.com |

Reactivity and Mechanistic Investigations of 3,5 Dichlorothiophene 2 Sulfonyl Chloride

Nucleophilic Substitution Reactions of the Sulfonyl Chloride Group

The sulfonyl chloride functional group in 3,5-dichlorothiophene-2-sulfonyl chloride is a highly reactive electrophilic center, making it susceptible to nucleophilic attack. This reactivity is the basis for a variety of important chemical transformations, allowing for the introduction of the dichlorothiophene sulfonyl moiety onto diverse molecular scaffolds. The electron-withdrawing nature of the two chlorine atoms on the thiophene (B33073) ring further enhances the electrophilicity of the sulfur atom, promoting reactions with a wide range of nucleophiles.

Sulfonamide Formation with Diverse Amine Substrates

The reaction of this compound with primary and secondary amines is a robust and widely utilized method for the synthesis of sulfonamides. This transformation, often referred to as sulfonylation, proceeds via a nucleophilic substitution mechanism at the sulfur atom. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and a proton (typically facilitated by a base) yields the stable sulfonamide product.

The reaction is generally carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride that is formed as a byproduct. The choice of solvent and reaction conditions can be optimized to accommodate the reactivity of the specific amine substrate. A broad range of amines, including aliphatic, aromatic, and heterocyclic amines, can be employed in this reaction, providing access to a diverse library of 3,5-dichlorothiophene-2-sulfonamides. These compounds are of significant interest in medicinal chemistry due to the prevalence of the sulfonamide functional group in a variety of therapeutic agents.

While specific studies detailing a wide array of amine substrates with this compound are not extensively documented in publicly available literature, the general reactivity of sulfonyl chlorides with amines is a well-established principle in organic synthesis. organic-chemistry.orgcbijournal.com The reaction is expected to proceed readily with common primary and secondary amines under standard conditions.

Table 1: Examples of Sulfonamide Formation from Sulfonyl Chlorides and Amines

| Sulfonyl Chloride | Amine Substrate | Base | Solvent | Product | Reference |

| Benzenesulfonyl chloride | Aniline | Pyridine | Dichloromethane | N-Phenylbenzenesulfonamide | libretexts.org |

| p-Toluenesulfonyl chloride | Benzylamine | Triethylamine | Dichloromethane | N-Benzyl-4-methylbenzenesulfonamide | nih.gov |

| 5-Chloro-2-thienylsulfonyl chloride | Ammonia | N/A | N/A | 5-Chloro-2-thiophenesulfonamide | arkat-usa.org |

This table presents general examples of sulfonamide formation and not specific reactions of this compound due to limited specific data in the searched literature.

Sulfonate Ester Formation with Hydroxyl Compounds

In a reaction analogous to sulfonamide formation, this compound can react with alcohols and phenols to form sulfonate esters. This process also involves the nucleophilic attack of the hydroxyl oxygen on the electrophilic sulfur atom of the sulfonyl chloride. The reaction is typically conducted in the presence of a base, such as pyridine, which serves to both catalyze the reaction and neutralize the HCl byproduct. youtube.comyoutube.com

The formation of a sulfonate ester from an alcohol effectively converts the hydroxyl group into a good leaving group, facilitating subsequent nucleophilic substitution or elimination reactions. libretexts.org This reactivity makes sulfonyl chlorides, including this compound, valuable reagents in multi-step organic syntheses. The resulting 3,5-dichlorothiophene-2-sulfonate esters can be utilized in a variety of synthetic applications.

Table 2: General Reaction of Sulfonyl Chlorides with Alcohols

| Sulfonyl Chloride | Alcohol | Base | Product |

| R-SO₂Cl | R'-OH | Pyridine | R-SO₂OR' |

This table illustrates the general reaction for sulfonate ester formation.

Thiosulfonate and Related Sulfur-Sulfur Bond Formations

The formation of thiosulfonates can be achieved through the reaction of sulfonyl chlorides with thiolates (the conjugate bases of thiols). This reaction proceeds via a nucleophilic substitution at the sulfonyl sulfur by the thiolate anion. While specific examples involving this compound are not prominent in the literature, the general synthesis of thiosulfonates from sulfonyl chlorides and thiols is a known transformation. researchgate.net

Alternatively, the reaction of a sulfonyl chloride with a source of sulfide, such as sodium sulfide, can lead to the formation of intermediates that can be further reacted to form thiosulfonates. These compounds, containing a sulfur-sulfur single bond, are valuable intermediates in organic synthesis and have applications in various fields.

Coupling Reactions

The carbon-chlorine and carbon-sulfur bonds in this compound offer opportunities for participation in various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Desulfitative Couplings)

A significant area of research in the application of sulfonyl chlorides is their use in desulfitative cross-coupling reactions. chemrevlett.com In these transformations, the sulfonyl chloride group acts as a leaving group, and the aryl or heteroaryl moiety is coupled with a suitable partner. This process typically involves the oxidative addition of the sulfonyl chloride to a low-valent metal catalyst, such as palladium, followed by the extrusion of sulfur dioxide and subsequent reductive elimination to form the cross-coupled product. chemrevlett.com

This methodology allows for the formation of biaryl and heteroaryl-aryl compounds. While specific examples detailing the desulfitative coupling of this compound are scarce, the general principles have been applied to a variety of aryl and heteroaryl sulfonyl chlorides. chemrevlett.comrsc.org The presence of the chlorine atoms on the thiophene ring may influence the reactivity and selectivity of such coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is another powerful tool for C-C bond formation. While typically employing aryl halides, variations of this reaction can utilize other functional groups. For instance, thiophene derivatives can be functionalized via Suzuki-Miyaura coupling to introduce various substituents. semanticscholar.org

Table 3: Examples of Palladium-Catalyzed Desulfitative Coupling Reactions

| Sulfonyl Chloride | Coupling Partner | Catalyst System | Product Type | Reference |

| Benzenesulfonyl chlorides | Enones | Palladium catalyst | Conjugate addition products | rsc.org |

| Heteroaryl sulfonyl chlorides | N-substituted pyrroles | PdCl₂(CH₃CN)₂ / Li₂CO₃ | C2-heteroarylated pyrroles | chemrevlett.com |

This table provides general examples of desulfitative coupling reactions.

C-H Bond Activation and Functionalization Strategies

Direct C-H bond activation and functionalization have emerged as powerful and atom-economical strategies for the synthesis and modification of complex organic molecules. mdpi.com For thiophene and its derivatives, palladium-catalyzed direct C-H arylation is a well-established method for introducing aryl groups onto the thiophene ring. mdpi.comnih.gov

While the sulfonyl chloride group itself is typically the reactive site for nucleophilic substitution, the C-H bonds on the thiophene ring of this compound could potentially be targeted for functionalization under specific catalytic conditions. The regioselectivity of such a reaction would be influenced by the electronic and steric effects of the existing substituents (the two chlorine atoms and the sulfonyl chloride group). nih.govbohrium.com

Research in the field of C-H activation of thiophenes is an active area, with various directing groups and catalytic systems being developed to control the site of functionalization. mdpi.com The application of these strategies to a substrate like this compound could provide a route to novel, highly substituted thiophene derivatives.

Electrophilic and Radical Reactions Involving the Thiophene Ring

The thiophene ring, in its unsubstituted form, is known to readily undergo electrophilic aromatic substitution reactions. However, the presence of two chlorine atoms and a sulfonyl chloride group at the 2-, 3-, and 5-positions significantly deactivates the ring towards electrophilic attack. researchgate.netresearchgate.net These substituents exert a strong electron-withdrawing effect, reducing the electron density of the thiophene nucleus and making it less susceptible to reaction with electrophiles.

Consequently, electrophilic substitution on the sole remaining hydrogen at the 4-position is expected to be exceptionally challenging and would likely require harsh reaction conditions. No specific examples of successful electrophilic substitution at this position for this compound are readily available in the surveyed literature. It is plausible that under forcing conditions, ipso-substitution, the replacement of one of the existing substituents, could occur, although this remains a speculative pathway without direct experimental evidence. ucla.edu

In contrast to the anticipated low reactivity in electrophilic substitutions, the sulfonyl chloride moiety can participate in radical reactions. magtech.com.cn Aryl sulfonyl chlorides, in general, can serve as sources of sulfonyl radicals (ArSO₂•) under thermal or photochemical conditions, or in the presence of radical initiators. These radicals can then engage in various transformations, such as addition to unsaturated bonds or hydrogen atom abstraction.

While specific studies on the radical reactions involving the thiophene ring of this compound are not extensively documented, it is conceivable that the molecule could undergo reactions typical of aryl sulfonyl chlorides. magtech.com.cn For instance, the homolytic cleavage of the S-Cl bond could generate a 3,5-dichlorothienyl-2-sulfonyl radical. The subsequent reactivity of this radical would depend on the specific reaction conditions and the nature of other present reagents.

Table 1: Predicted Reactivity in Electrophilic and Radical Reactions

| Reaction Type | Predicted Reactivity | Rationale |

| Electrophilic Aromatic Substitution | Very Low | Strong deactivating effect of two chlorine atoms and the sulfonyl chloride group. |

| Radical Reactions | Plausible | The sulfonyl chloride group can generate sulfonyl radicals under appropriate conditions. |

Rearrangement Reactions and Transformations

The scientific literature reviewed does not provide specific examples of rearrangement reactions or transformations involving this compound. While rearrangement reactions of substituted thiophenes are known, such as the photochemically induced rearrangement of alkylthiophenes, no analogous transformations have been reported for this particular compound. nih.govacs.org The stability of the dichlorinated thiophene ring, even with the presence of the sulfonyl chloride group, may contribute to its limited propensity for rearrangement under typical reaction conditions.

Mechanistic Pathways of Key Transformations

Given the limited specific research on the reactivity of this compound, the mechanistic pathways of its key transformations can be inferred from the general behavior of related compounds.

For a hypothetical electrophilic aromatic substitution at the 4-position, the mechanism would follow the classical arenium ion pathway. An electrophile (E+) would attack the electron-deficient thiophene ring to form a resonance-stabilized cationic intermediate, known as a sigma complex. The positive charge in this intermediate would be delocalized across the ring system. The subsequent loss of a proton from the 4-position would then restore the aromaticity of the thiophene ring, yielding the substitution product. However, the high activation energy for the formation of the initial sigma complex, due to the strong deactivating groups, makes this pathway highly unfavorable.

In the case of radical reactions, the primary mechanistic step would be the homolysis of the sulfur-chlorine bond to generate a 3,5-dichlorothienyl-2-sulfonyl radical and a chlorine radical.

R-SO₂Cl → R-SO₂• + Cl• (where R = 3,5-dichlorothien-2-yl)

The subsequent steps would be dictated by the reaction environment. For example, in the presence of an alkene, the sulfonyl radical could add to the double bond, initiating a chain reaction.

R-SO₂• + CH₂=CHR' → R-SO₂-CH₂-C•HR'

This resulting carbon-centered radical could then propagate the chain by reacting with another molecule of the sulfonyl chloride or a different radical scavenger. The precise mechanistic details would be highly dependent on the specific reaction partners and conditions employed.

Derivatives and Advanced Chemical Modifications

Synthesis of Substituted Sulfonamides with Unique Structural Features

The reaction of 3,5-Dichlorothiophene-2-sulfonyl chloride with a wide range of primary and secondary amines readily yields substituted sulfonamides. This straightforward synthetic route provides access to a vast chemical space, allowing for the introduction of various functional groups and structural motifs. The inherent properties of the dichlorothiophene core, such as its electronic nature and potential for further functionalization, can be strategically utilized to design sulfonamides with specific characteristics.

While direct examples for this compound are not extensively documented in publicly available literature, the analogous compound, 2,5-Dichlorothiophene-3-sulfonyl chloride, demonstrates the synthetic potential of this class of reagents. For instance, it has been used in the preparation of 1-[(2,5-dichloro-3-thienyl)sulfonyl]-N-(6-nitro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide, a complex molecule incorporating a piperidine (B6355638) and a benzothiazole (B30560) moiety. sigmaaldrich.com This highlights the capability of dichlorothiophene sulfonyl chlorides to participate in the synthesis of elaborate sulfonamide derivatives.

The general reaction to form these sulfonamides can be represented as follows:

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| This compound | Primary or Secondary Amine (R1R2NH) | N-substituted-3,5-dichlorothiophene-2-sulfonamide |

Formation of Macrocycles and Polymeric Architectures

The bifunctional nature of certain reactants allows for the use of this compound in the construction of macrocyclic and polymeric structures. By reacting the sulfonyl chloride with molecules containing two nucleophilic groups, such as diamines or diols, it is possible to form large ring structures or long polymer chains.

For example, the reaction with a diamine could lead to the formation of a macrocycle containing two sulfonamide linkages. The size of the resulting macrocycle can be controlled by the length and flexibility of the diamine linker. Similarly, reaction with a diol in the presence of a base could yield a polysulfonate, a polymer with repeating sulfonate ester units.

While specific examples of macrocyclization or polymerization using this compound are not readily found in the surveyed literature, the fundamental reactivity of the sulfonyl chloride group suggests its potential in these applications.

Conjugation Strategies for Hybrid Molecular Systems

The reactivity of the sulfonyl chloride moiety towards nucleophiles, particularly amines and thiols, makes it a suitable functional group for conjugation strategies. This allows for the covalent attachment of the dichlorothiophene unit to other molecular entities, such as biomolecules or functional materials, to create hybrid systems with combined or enhanced properties.

Sulfonyl chlorides are known to react with the lysine (B10760008) residues of proteins to form stable sulfonamide bonds. nih.gov This type of bioconjugation can be used to label proteins with the dichlorothiophene tag for imaging or to develop novel therapeutic agents. The lipophilic nature of the dichlorothiophene core could, for instance, influence the cell permeability or protein-binding properties of the resulting conjugate.

Although specific studies detailing the use of this compound in bioconjugation are not prevalent, the established reactivity of sulfonyl chlorides provides a strong basis for its potential in this area.

Design and Synthesis of Complex Molecular Architectures using the Compound as a Building Block

The dichlorinated thiophene (B33073) ring of this compound serves as a versatile scaffold for the construction of more complex molecular architectures, particularly fused heterocyclic systems. The reactivity of the sulfonyl chloride group, combined with the potential for substitution reactions on the thiophene ring, allows for a stepwise and controlled synthesis of intricate molecules.

A notable example, again using the regioisomeric 2,5-Dichlorothiophene-3-sulfonyl chloride, is its use in the preparation of 6-chloro-3-isopropylamino-4H-thieno[2,3-e]-1,2,4-thiadiazine 1,1-dioxide. sigmaaldrich.com This reaction demonstrates the ability of the dichlorothiophene sulfonyl chloride to act as a precursor for the formation of a fused thienothiadiazine ring system, a structure of interest in medicinal chemistry.

Furthermore, this building block has been utilized in the synthesis of 6-fluoro-3-methyl-4-(2,5-dichlorothiophene-3-sulfonyl)-3,4-dihydroquinoxalin-2-(1H)-one. sigmaaldrich.com This exemplifies the role of dichlorothiophene sulfonyl chlorides in accessing complex heterocyclic structures like dihydroquinoxalinones. These examples underscore the importance of this class of compounds as versatile intermediates in the synthesis of novel and potentially bioactive molecules.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of a molecule. For 3,5-Dichlorothiophene-2-sulfonyl chloride, NMR would provide unambiguous confirmation of the substitution pattern on the thiophene (B33073) ring.

¹H NMR: The proton NMR spectrum is predicted to be remarkably simple. The structure contains a single proton attached to the C4 carbon of the thiophene ring. Due to the absence of adjacent protons, this signal would appear as a sharp singlet. Its chemical shift would be influenced by the electron-withdrawing effects of the adjacent chlorine atom at C5 and the sulfonyl chloride group at C2, likely placing it in the downfield region typical for aromatic and heteroaromatic protons.

¹³C NMR: The carbon-13 NMR spectrum would be expected to show four distinct signals, corresponding to the four unique carbon atoms in the thiophene ring (C2, C3, C4, and C5).

C2: This carbon, directly attached to the strongly electron-withdrawing sulfonyl chloride group, would be significantly deshielded and appear furthest downfield.

C3 and C5: These carbons are each bonded to a chlorine atom. Their chemical shifts would be similar, though not identical, due to the different neighboring groups.

C4: This carbon is bonded to the sole hydrogen atom and would be the most shielded of the four, appearing at the most upfield position in the spectrum.

| Atom | Predicted Signal Type | Expected Chemical Shift Range (ppm) | Key Influencing Groups |

|---|---|---|---|

| H4 | ¹H Singlet | 7.0 - 8.0 | Adjacent Cl and SO₂Cl groups |

| C2 | ¹³C Signal | 140 - 150 | Directly attached -SO₂Cl group |

| C3 | ¹³C Signal | 130 - 140 | Directly attached Cl, adjacent to -SO₂Cl |

| C4 | ¹³C Signal | 125 - 135 | Attached to H, adjacent to Cl |

| C5 | ¹³C Signal | 130 - 140 | Directly attached Cl, adjacent to S |

To definitively assign each carbon signal and confirm the molecular structure, two-dimensional (2D) NMR techniques would be employed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the direct one-bond correlation between the proton at C4 and its corresponding carbon signal in the ¹³C spectrum, providing an unambiguous assignment for the C4 resonance.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals two- and three-bond correlations between protons and carbons. The proton at C4 would be expected to show correlations to C2, C3, and C5, confirming the connectivity of the thiophene ring and the relative positions of the substituents.

COSY (Correlation Spectroscopy): A COSY spectrum, which shows proton-proton couplings, would show no cross-peaks, confirming the presence of an isolated proton spin system.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns. The electron ionization (EI) mass spectrum of this compound would exhibit a distinct molecular ion [M]⁺ peak. Due to the presence of three chlorine atoms, this peak would be accompanied by characteristic isotopic peaks ([M+2], [M+4], [M+6]) with predictable relative intensities based on the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

The primary fragmentation pathways would likely involve the cleavage of the relatively weak C-S and S-Cl bonds. Key fragmentation events would include:

Loss of a chlorine radical from the sulfonyl group to give [M-Cl]⁺.

Loss of sulfur dioxide to yield a dichlorothiophene cation radical [M-SO₂]⁺.

Cleavage of the entire sulfonyl chloride group, [M-SO₂Cl]⁺.

| Fragment Ion | Proposed Loss | Theoretical m/z (for ³⁵Cl isotope) |

|---|---|---|

| [C₄HCl₃O₂S₂]⁺ | Molecular Ion | 249 |

| [C₄HCl₂O₂S₂]⁺ | ·Cl | 214 |

| [C₄HCl₃S]⁺ | SO₂ | 185 |

| [C₄HCl₂S]⁺ | ·SO₂Cl | 150 |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule. Although no crystal structure for this compound is currently deposited in public databases, such an analysis would yield precise data on bond lengths, bond angles, and intermolecular interactions. Key findings would include the planarity of the thiophene ring, the tetrahedral geometry around the sulfur atom of the sulfonyl chloride group, and the conformation of the S-Cl bond relative to the ring. It would also reveal how the molecules pack in the crystal lattice, highlighting any significant non-covalent interactions such as halogen bonding or stacking.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their vibrational modes. For this compound, the spectra would be dominated by vibrations characteristic of the sulfonyl chloride group and the substituted thiophene ring.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (IR/Raman) |

|---|---|---|---|

| C-H (Aromatic) | Stretching | 3100 - 3000 | IR, Raman |

| C=C (Thiophene ring) | Stretching | 1550 - 1400 | IR, Raman |

| S=O (Sulfonyl) | Asymmetric Stretching | 1390 - 1370 | Strong in IR |

| S=O (Sulfonyl) | Symmetric Stretching | 1195 - 1175 | Strong in IR |

| C-Cl | Stretching | 800 - 600 | IR, Strong in Raman |

| S-Cl | Stretching | 600 - 500 | IR, Raman |

The most prominent features in the IR spectrum would be the strong, sharp bands corresponding to the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl chloride moiety. The C-Cl and S-Cl stretching vibrations would appear in the fingerprint region.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Interactions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands arising from π → π* transitions associated with the conjugated π-system of the thiophene ring. The presence of chlorine atoms (auxochromes with lone pairs) and the sulfonyl chloride group (an electron-withdrawing group) would be expected to cause a bathochromic (red) shift in the absorption maximum compared to unsubstituted thiophene, moving it to a longer wavelength. Weaker n → π* transitions, involving the non-bonding electrons on the sulfur and oxygen atoms, may also be observable at longer wavelengths.

Based on a comprehensive search of available scientific literature, detailed computational and theoretical chemistry studies focusing specifically on This compound are not publicly available. Research employing methods such as Density Functional Theory (DFT), molecular orbital analysis, electrostatic potential surface mapping, reaction pathway modeling, and molecular dynamics simulations has been conducted on various other thiophene derivatives, but not on this specific isomer.

Consequently, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the requested detailed outline for "this compound." Generating content for the specified sections without published data would require speculation and would not meet the standards of scientific accuracy.

Should such studies be published in the future, this article could be developed. At present, the specific data required to populate the following sections for this compound does not exist in the accessible literature:

Computational and Theoretical Chemistry Studies6.1. Quantum Chemical Calculations (e.g., DFT) of Electronic Structure and Reactivity 6.1.1. Molecular Orbital Analysis and Frontier Orbital Theory 6.1.2. Electrostatic Potential Surface Analysis 6.2. Reaction Pathway Modeling and Transition State Analysis 6.3. Molecular Dynamics Simulations for Conformational Space and Interactions 6.4. Prediction of Structure-Reactivity Relationships

Applications in Advanced Materials Science and Chemical Innovation

Building Blocks for Organic Electronic and Optoelectronic Materials

The sulfonyl chloride functional group is a highly reactive moiety, often used to create sulfonamides, sulfonates, and other derivatives. In the context of organic electronics, thiophene (B33073) is a foundational unit due to its electron-rich nature and ability to form conductive polymers. rsc.orgresearchgate.net However, the direct application of 3,5-Dichlorothiophene-2-sulfonyl chloride as a monomer in this field is not well-documented.

Development of Conjugated Polymers and Oligomers

Thiophene-based conjugated polymers are synthesized through various cross-coupling reactions, such as Stille, Suzuki, and direct arylation polymerization, which typically involve monomers with halide or organometallic functional groups. rsc.orgnih.govmdpi.com A thorough search of relevant literature did not yield specific examples of this compound being used as a direct precursor for synthesizing conjugated polymers or oligomers. The high reactivity of the sulfonyl chloride group makes it generally unsuitable for the conditions of these common polymerization methods without prior modification.

Small Molecule Semiconductors

Small-molecule organic semiconductors often feature a planar, conjugated core to facilitate efficient charge transport. ntu.edu.tw Thiophene oligomers are a well-established class of such materials. illinois.edu However, there are no specific research findings available that describe the synthesis or electronic properties of small molecule semiconductors derived directly from this compound. Research in this area tends to focus on other functionalized thiophenes that can be coupled to extend conjugation.

Ligands and Catalysts in Organic Synthesis

The molecular structure of this compound does not lend itself to typical applications as a ligand for metal catalysts, a role that usually requires specific donor atoms arranged in a chelating framework. Similarly, there is no evidence in the scientific literature to suggest its use as a catalyst in organic synthesis. Its primary chemical utility lies in its function as a reactive intermediate for introducing the 3,5-dichloro-2-thienylsulfonyl group.

Precursors for Agrochemicals

Halogenated thiophene derivatives are recognized as important building blocks for certain classes of insecticides and other agrochemicals. beilstein-journals.org The synthesis of novel 1,2,4-triazole (B32235) insecticides, for example, utilizes halogenated 2-thiophenecarboxylic acid derivatives. beilstein-journals.org While this establishes a precedent for the use of similar chlorinated thiophene structures in agrochemistry, no specific examples of this compound being used as a precursor for the synthesis of active agrochemical ingredients have been identified in the literature.

Components in Dye and Pigment Chemistry

Thiophene-based structures can be incorporated into azo dyes and other colorants. However, the available literature on dye and pigment chemistry does not specify the use of this compound as an intermediate. kawachem.co.jpepa.govwtchem.com The synthesis of dyes and pigments typically involves specific chromophore and auxochrome systems, and while this compound could potentially be derivatized to create such systems, there are no documented instances of this application.

Role in Specialty Chemical Synthesis

As a reactive chemical intermediate, this compound's primary role is in specialty synthesis, where it serves as a source for the 3,5-dichloro-2-thienylsulfonyl moiety. This group can be attached to other molecules via reaction of the sulfonyl chloride with nucleophiles like amines (to form sulfonamides) or alcohols (to form sulfonate esters). These resulting sulfonamides or sulfonates are specialty chemicals themselves, though their specific end-use applications are not widely reported.

Data Table Generation Note: As no specific research data, experimental findings, or quantitative results pertaining to the applications of this compound were found during the literature search, interactive data tables containing such information cannot be generated.

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Methodologies

Current synthetic routes to thiophene (B33073) sulfonyl chlorides often rely on classical methods such as chlorosulfonation of a corresponding thiophene precursor. While effective, these methods can involve harsh reagents like chlorosulfonic acid and may offer limited control over regioselectivity, particularly in polysubstituted systems. Future research should focus on developing more sustainable and efficient synthetic strategies.

Key areas for exploration include:

Direct C-H Sulfonylchlorination: Investigating transition-metal-catalyzed or photoredox-catalyzed methods for the direct C-H functionalization of 2,4-dichlorothiophene (B3031161) at the 5-position would represent a significant advance in atom economy and procedural simplicity. This approach could bypass the need for pre-functionalized starting materials and harsh sulfonating agents.

Flow Chemistry Approaches: Implementing continuous flow technologies for the synthesis of 3,5-Dichlorothiophene-2-sulfonyl chloride could offer enhanced safety, better reaction control, and easier scalability compared to traditional batch processes. The precise control over reaction parameters in flow reactors could also improve the regioselectivity of the sulfonylchlorination step.

Alternative Sulfonating Reagents: Exploring milder and more selective sulfonating agents could lead to more environmentally benign synthetic protocols. This includes investigating sulfur dioxide-based reagents in combination with novel activators or catalytic systems to generate the sulfonyl chloride moiety under less corrosive conditions.

The development of such methodologies would not only make this compound more accessible but also align with the growing demand for green chemistry principles in organic synthesis. bohrium.comtandfonline.comresearchgate.net

Exploration of Unconventional Reactivity Patterns

The reactivity of aryl sulfonyl chlorides is traditionally dominated by nucleophilic substitution at the sulfur atom, primarily leading to the formation of sulfonamides, sulfonate esters, and sulfonic acids. tandfonline.comtandfonline.com While these reactions are fundamental, future research could uncover unconventional reactivity patterns for this compound.

Emerging opportunities in this domain include:

Transition-Metal-Catalyzed Cross-Coupling: The sulfonyl chloride group can be utilized as a leaving group in various cross-coupling reactions. Investigating palladium, nickel, or copper-catalyzed reactions to replace the -SO₂Cl group with carbon, nitrogen, or other heteroatom-based nucleophiles could open up new pathways for creating complex thiophene-based structures.

Radical-Mediated Transformations: Exploring the potential of the sulfonyl chloride group to participate in radical reactions is another promising avenue. Photoredox or radical initiator-induced transformations could lead to novel desulfonylative functionalizations, providing access to thiophene derivatives that are difficult to synthesize via conventional ionic pathways.

Ring-Closing and Annulation Reactions: The strategic positioning of the three reactive sites (two chlorine atoms and one sulfonyl chloride group) could be exploited in intramolecular reactions. Designing substrates that undergo ring-closing or annulation reactions to form fused thiophene heterocyclic systems would be a valuable endeavor for the synthesis of novel scaffolds with potential applications in medicinal chemistry and materials science.

By moving beyond the traditional chemistry of sulfonyl chlorides, researchers can unlock the full synthetic potential of this highly functionalized thiophene building block.

Integration into Multifunctional Material Systems

Thiophene-based molecules and polymers are cornerstones of modern materials science, finding applications in organic electronics, sensors, and photovoltaics due to their unique electronic and optical properties. bohrium.comresearchgate.netresearchgate.net this compound represents a valuable monomer or precursor for the creation of novel multifunctional material systems.

Future research directions in this area could focus on:

Functional Polymers: The sulfonyl chloride group can serve as a reactive handle to graft the dichlorothiophene unit onto polymer backbones or to initiate polymerization. This could lead to the development of novel polythiophenes or copolymers with tailored properties. The chlorine substituents can be used to fine-tune the electronic characteristics and solubility of the resulting polymers.

Covalent Organic Frameworks (COFs): The rigid structure and defined substitution pattern of this compound make it an attractive building block for the synthesis of crystalline, porous COFs. nih.gov The sulfonyl chloride can be converted to other functionalities suitable for COF-forming reactions, leading to materials with potential applications in gas storage, catalysis, and sensing.

Molecular Switches and Sensors: The thiophene core is known to be responsive to external stimuli. By incorporating the 3,5-dichloro-2-thienylsulfonyl moiety into larger molecular architectures, it may be possible to design novel chemosensors or molecular switches. The sulfonyl group can be derivatized with receptor units, and changes in the environment could be transduced into a measurable optical or electronic signal.

The integration of this specific thiophene derivative into advanced material architectures could lead to performance enhancements and novel functionalities. nist.gov

Advanced Theoretical Modeling for Predictive Chemistry

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental research and accelerating discovery. acs.orgbohrium.com Advanced theoretical modeling can play a crucial role in unlocking the potential of this compound.

Key areas for computational investigation include:

Reactivity and Mechanistic Studies: Density Functional Theory (DFT) calculations can be employed to model the reaction pathways for both conventional and unconventional transformations of this compound. researchgate.net This can help in understanding the regioselectivity of reactions, predicting the feasibility of novel transformations, and designing optimal reaction conditions.

Prediction of Electronic and Optical Properties: Time-dependent DFT (TD-DFT) and other advanced methods can be used to predict the electronic and photophysical properties of molecules and materials derived from this compound. researchgate.net This would be invaluable for the rational design of new organic semiconductors, dyes, and fluorescent probes with targeted absorption and emission characteristics.

Conformational Analysis and Intermolecular Interactions: Modeling the conformational landscape and intermolecular interactions of derivatives of this compound can provide insights into their self-assembly behavior and solid-state packing. This is particularly relevant for predicting the charge transport properties of new organic electronic materials.

By leveraging the predictive power of advanced theoretical modeling, researchers can more efficiently explore the chemical space around this compound and identify the most promising candidates for synthesis and application.

Q & A

Q. What are the critical considerations for synthesizing 3,5-dichlorothiophene-2-sulfonyl chloride to ensure high purity?

Methodological Answer:

- Moisture Control : The compound hydrolyzes readily in water, necessitating anhydrous conditions during synthesis and storage under dry inert gas (e.g., nitrogen/argon) .

- Reagent Compatibility : Avoid bases and oxidizing agents, as they may trigger side reactions (e.g., sulfonic acid formation) .

- Temperature Optimization : Monitor reaction temperatures to prevent decomposition; literature suggests stability below 65°C .

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use H and C NMR to confirm the thiophene ring structure and sulfonyl chloride group. Discrepancies in peak splitting may arise from residual moisture .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular weight (MW 261.50 g/mol) and isotopic patterns from chlorine atoms .

- FT-IR : Identify key functional groups (e.g., S=O stretching at ~1370 cm and C-Cl at ~550 cm) .

Q. Table 1: Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | CHClOS | |

| Solubility | Hydrolyzes in water; soluble in anhydrous DCM, THF | |

| Stability | Moisture-sensitive; store under inert gas |

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for derivatives of this compound?

Methodological Answer:

- Controlled Replication : Repeat synthesis under strictly anhydrous conditions to rule out hydrolysis artifacts .

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify structural anomalies .

- Isotopic Labeling : Use Cl/Cl isotopic signatures in MS to confirm the presence of chlorine substituents .

Q. What mechanistic insights guide the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Electrophilic Sulfonyl Group : The sulfonyl chloride acts as an electrophile, reacting with amines to form sulfonamides. Steric hindrance from chlorine substituents may slow reactivity, requiring elevated temperatures (40–60°C) .

- Competing Hydrolysis : Kinetic studies should quantify hydrolysis rates (e.g., via pH-dependent UV-Vis monitoring) to optimize reaction timelines .

Q. Table 2: Reaction Pathways and Products

Q. How does the electronic structure of this compound influence its applications in medicinal chemistry?

Methodological Answer:

- Electron-Withdrawing Effects : The chlorine atoms and sulfonyl group enhance electrophilicity, enabling covalent binding to biological targets (e.g., enzyme active sites) .

- SAR Studies : Modify substituents on the thiophene ring to evaluate changes in bioactivity (e.g., antimicrobial or antitumor properties) using in vitro assays .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.